1-methoxy-3-(2-phenoxyethoxy)benzene
Description
1-Methoxy-3-(2-phenoxyethoxy)benzene is a diaryl ether derivative featuring a benzene ring substituted with a methoxy group and a 2-phenoxyethoxy side chain. While direct data for this compound are absent in the provided evidence, its structural analogs and related compounds (e.g., ethers, nitroalkenes, and trifluoromethyl-substituted derivatives) offer insights into its likely properties.
Properties
IUPAC Name |
1-methoxy-3-(2-phenoxyethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-16-14-8-5-9-15(12-14)18-11-10-17-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEKEYBECBFDSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methoxy-3-(2-phenoxyethoxy)benzene typically involves the reaction of 1-methoxy-3-bromobenzene with 2-phenoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The general reaction scheme is as follows:
1-methoxy-3-bromobenzene+2-phenoxyethanolK2CO3,DMFthis compound
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3-(2-phenoxyethoxy)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The phenoxyethoxy group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Halogenation: Bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Major Products:
Nitration: 1-methoxy-3-(2-phenoxyethoxy)-4-nitrobenzene.
Halogenation: 1-methoxy-3-(2-phenoxyethoxy)-4-bromobenzene or 1-methoxy-3-(2-phenoxyethoxy)-4-chlorobenzene.
Scientific Research Applications
1-Methoxy-3-(2-phenoxyethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-methoxy-3-(2-phenoxyethoxy)benzene involves its interaction with various molecular targets. The methoxy group and phenoxyethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
A. Electronic and Steric Effects
- 1-Methoxy-3-(nitro(p-tolyl)methyl)benzene (3ab, 3ba): The nitro and p-tolyl groups impart strong electron-withdrawing and steric effects, reducing solubility in nonpolar solvents compared to the target compound. Reported as pale-yellow oils (isolated yields: 74–89%) .
- 1-Methoxy-3-(trifluoromethyl)benzene : The trifluoromethyl group is highly electron-withdrawing, increasing thermal stability and resistance to electrophilic substitution. Such compounds are used in agrochemicals and pharmaceuticals .
- 1-Methoxy-3-(methoxymethyl)benzene: A smaller ether substituent enhances volatility (monoisotopic mass: 152.08) and solubility in hexanes, contrasting with the bulkier 2-phenoxyethoxy analog .
B. NMR Spectral Data
- 1-Methoxy-3-(1-phenylethyl)benzene (8c) : $^{13}\text{C NMR}$ shows δ 157.0 (C-O of methoxy), 146.6 (aromatic C adjacent to substituents), and 55.6 ppm (methoxy carbon) .
- 1-Methoxy-3-(perfluoroprop-1-en-2-yl)benzene (2t): $^{1}\text{H NMR}$ exhibits downfield shifts (δ 7.26–6.78) due to electron-withdrawing perfluoro groups, contrasting with the electron-donating phenoxyethoxy group .
Data Table: Key Properties of Structural Analogs
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